Norbornene-PEG4 Propargyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

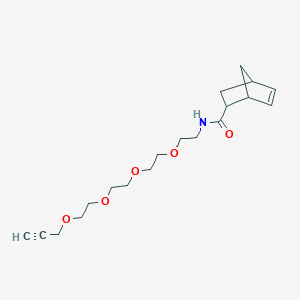

Norbornene-PEG4 Propargyl is a compound that combines the unique properties of norbornene and propargyl groups with a polyethylene glycol (PEG) linker. This compound is known for its versatility in bioconjugation and drug delivery applications due to its ability to undergo click chemistry reactions. The norbornene group is a bicyclic hydrocarbon that is highly reactive, while the propargyl group contains a terminal alkyne, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 Propargyl typically involves the nucleophilic substitution of propargyl alcoholsThe reaction conditions often involve the use of catalysts such as copper for the CuAAC reaction, which facilitates the attachment of the propargyl group to the norbornene moiety .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Norbornene-PEG4 Propargyl undergoes various chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via CuAAC to form stable triazole linkages.

Substitution Reactions: The norbornene group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The norbornene moiety can undergo cycloaddition reactions, forming complex structures.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions for the propargyl group.

Lewis Acids and Transition Metals: Employed in substitution and cycloaddition reactions involving the norbornene group.

Major Products Formed:

Triazole Linkages: Formed from CuAAC reactions.

Cycloadducts: Resulting from cycloaddition reactions involving the norbornene moiety.

Aplicaciones Científicas De Investigación

Chemical Applications

Click Chemistry : Norbornene-PEG4 Propargyl is extensively used in click chemistry, a powerful method for the rapid and efficient formation of covalent bonds between molecules. The norbornene functional group serves as a reactive handle that can participate in various coupling reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is particularly useful for synthesizing complex bioconjugates and polymers .

Polymer Synthesis : The compound can be employed to create block copolymers and graft copolymers. By utilizing its reactive groups, researchers can design materials with tailored properties for specific applications, such as drug delivery systems or biomaterials .

Biological Applications

Bioconjugation : this compound facilitates the conjugation of biomolecules like proteins and nucleic acids. This property is crucial for developing targeted therapeutics that require precise delivery mechanisms. The stable triazole linkages formed during the CuAAC reaction enhance the stability and solubility of the resulting bioconjugates .

Drug Delivery Systems : The compound plays a significant role in designing advanced drug delivery systems. By attaching therapeutic agents to PEG chains through click chemistry, researchers can create water-soluble and biocompatible conjugates that improve drug bioavailability and reduce toxicity .

Medical Applications

Theranostics : this compound is increasingly used in theranostic applications, where it aids in the development of agents that combine therapeutic and diagnostic functions. For example, its use in constructing prodrugs allows for targeted activation at disease sites, enhancing treatment efficacy while minimizing side effects .

Injectable Hydrogels : The compound has been utilized to create injectable hydrogels that can be crosslinked in situ via click reactions. These hydrogels are valuable for tissue engineering applications, providing scaffolds that support cell growth and tissue regeneration .

Case Studies

Mecanismo De Acción

The mechanism of action of Norbornene-PEG4 Propargyl involves its reactivity in click chemistry and cycloaddition reactions. The propargyl group undergoes CuAAC reactions, forming stable triazole linkages with azide-bearing compounds. The norbornene group participates in cycloaddition reactions, enabling the formation of complex structures. These reactions facilitate the conjugation of therapeutic agents to PEG chains, enhancing their stability, solubility, and biocompatibility .

Comparación Con Compuestos Similares

- Norbornene-PEG2 Propargyl

- Norbornene-PEG3 Propargyl

- Norbornene-PEG8 Propargyl

- Norbornene-PEG12 Propargyl

Comparison: Norbornene-PEG4 Propargyl stands out due to its optimal balance between linker length and reactivity. The PEG4 linker provides sufficient flexibility and solubility, while the norbornene and propargyl groups offer high reactivity for bioconjugation and drug delivery applications. Compared to shorter PEG linkers (PEG2, PEG3), PEG4 offers better solubility and biocompatibility. Longer PEG linkers (PEG8, PEG12) may provide higher solubility but can reduce the reactivity and efficiency of the conjugation reactions .

Propiedades

IUPAC Name |

N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-2-6-22-8-10-24-12-13-25-11-9-23-7-5-20-19(21)18-15-16-3-4-17(18)14-16/h1,3-4,16-18H,5-15H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLOYHNLFARODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.